2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound comprising a triazole ring fused with a pyrimidine ring. Its structure features an ethyl group at position 2 and a methyl group at position 5 (Figure 1). Triazolopyrimidines are known for diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-ethyl-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H14N4/c1-3-7-10-8-9-6(2)4-5-12(8)11-7/h6H,3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
DCZKXCKVRWZOGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCC(NC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
The synthesis oftriazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions using key precursors such as aminoguanidine carbonate and γ-butyrolactone. For example:
- Step 1: Transformation of γ-butyrolactone into substitutedtriazole using aminoguanidine carbonate in pyridine (yield: ~40%).
- Step 2: Condensation with ethyl acetoacetate in acetic acid under reflux conditions to form intermediates.
- Step 3: Treatment with methanolic ammonia to finalize the triazole structure (yield: ~88%).
Halogenation and Substitution
Phosphorus oxychloride is commonly used to introduce halogen groups into the triazolopyrimidine scaffold. Subsequent substitution reactions with anilines or thiols yield functionalized derivatives:
- Example: Displacement of chloro groups with aniline derivatives in isopropanol at 50°C generates intermediates (yield: ~87–93%).
Biginelli Reaction-Based Synthesis
One-Pot Multi-Component Reaction
The Biginelli reaction is a cyclocondensation method combining β-keto esters, aldehydes, and urea:
- Starting Materials: 3-amino-1,2,4-triazole, aldehydes (electron-donating groups preferred), and ethyl 3-oxo hexanoate.
- Catalyst: Dimethylformamide (DMF) under solvent-free conditions enhances efficiency and yield.
Optimization
Systematic experimentation reveals that solvent-free conditions and aldehydes with electron-donating substituents favor higher yields. Spectroscopic techniques such as FT-IR and NMR validate product structures.
| Reaction Conditions | Yield (%) |
|---|---|
| Solvent-Free | 80–85 |
| Solvent-Based | Moderate (~50) |
Advanced Techniques
Use of Tertiary Amines
Catalysts like pyridine or dimethylformamide improve reaction kinetics during halogenation steps:
Solvent Selection
Inert solvents such as benzene or chloroform are traditionally used but may be replaced by solvent-free methods for environmental benefits.
Characterization and Validation
Products are characterized using:
- Spectroscopic Analysis: FT-IR for functional group identification; NMR for structural elucidation; MS for molecular weight confirmation.
- Elemental Analysis: Ensures purity and consistency across batches.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance:
- Cytotoxicity Testing : Various derivatives were screened against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. For example, triazole derivatives have been shown to interact with protein targets that play critical roles in tumor growth and survival .
Antiviral Properties
The compound's structure allows it to act against viral infections. Research indicates that derivatives based on the triazolo[1,5-a]pyrimidine scaffold can inhibit HIV-1 through various mechanisms including the inhibition of RNase H activity. This suggests potential applications in developing antiviral therapies .
Synthesis and Derivative Development
The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. The development of new derivatives through structural modifications has been a focus area:
- Structural Modifications : Introducing different substituents at various positions has been shown to enhance biological activity. For instance, lipophilic groups have improved anticancer potency against specific cell lines .
Case Study 1: Anticancer Screening
A series of synthesized triazolo[1,5-a]pyrimidine derivatives were evaluated for their cytotoxic effects on MCF-7 cells. Compounds with bulky lipophilic groups demonstrated superior activity compared to those with smaller or hydrophilic substituents. The study identified lead compounds for further development based on their IC50 values and selectivity profiles .
Case Study 2: Antiviral Activity
In a study focusing on HIV-1 inhibition, several derivatives were tested for their ability to block viral replication. The most promising candidates showed significant inhibition of RNase H activity at micromolar concentrations. These findings support the potential repurposing of existing triazole derivatives for antiviral applications .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives vary in substituent type and position, significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Substituent Position: Position 2: Ethyl (target) vs. amino or difluoromethyl groups. Ethyl may enhance lipophilicity compared to polar groups like amino. Position 5: Methyl (target) vs. halogens (Cl) or ketones . Position 7: Modifications here (e.g., phenyl , chloro ) influence electronic properties and biological targeting.
Pharmacological Implications :
Biological Activity
2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 1702655-29-5) is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure and biological properties have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.22 g/mol
- IUPAC Name : 2-ethyl-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:
- Anticancer Activity : Several derivatives of triazolopyrimidine have shown potential as anticancer agents. For instance, modifications at the 2-position have been linked to enhanced antiproliferative effects against various cancer cell lines. The compound has been reported to inhibit tubulin assembly, a critical mechanism in cancer cell proliferation .
- Antimicrobial Properties : Triazolopyrimidine derivatives have demonstrated antimicrobial activity in various studies. This includes inhibition of bacterial growth and potential use against fungal infections.
Biological Activity Data
Recent studies have provided quantitative data regarding the biological activity of this compound:
| Activity | IC₅₀ (µM) | Cell Line/Target |
|---|---|---|
| Antiproliferative | 0.53 | HCT-116 cancer cell line |
| Antiproliferative | 0.60 | HeLa cancer cell line |
| Inhibition of RNase H | 13.1 | RNase H enzyme |
These findings suggest that certain derivatives exhibit significant potency against specific cancer cell lines and enzymes critical for cellular processes .
Case Studies
- Anticancer Studies : In a comparative study involving various triazolopyrimidine derivatives, one analog of this compound demonstrated an IC₅₀ value of 38 nM against A549 lung cancer cells. This indicates a substantial increase in potency compared to its predecessors .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of triazolopyrimidine derivatives against a panel of bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
